4b-Hydroxy Cholesterol 4-Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b-Hydroxy Cholesterol 4-Acetate typically involves the acetylation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4b-Hydroxy Cholesterol 4-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4b-Hydroxy Cholesterol 4-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives and complex organic molecules.
Biology: Studied for its role in cellular processes and its potential impact on cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 4b-Hydroxy Cholesterol 4-Acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cholesterol metabolism by influencing the activity of enzymes involved in cholesterol biosynthesis and degradation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3beta,4alpha,5alpha)-4-Methyl-8(14)-cholesten-3-ol: Another cholesterol derivative with a similar structure but different functional groups.
(3beta,5alpha,6alpha,7alpha,22E,24R)-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: A compound with a similar steroid backbone but additional functional groups and different biological properties.
Uniqueness
4b-Hydroxy Cholesterol 4-Acetate is unique due to its specific acetylation at the 4-position, which imparts distinct chemical and biological properties. This acetylation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAJTVKFJMIGFR-WAJRRKGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857742 |
Source
|
Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2515-18-6 |
Source
|
Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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